molecular formula C23H27N3O2 B2629137 2-(1-methyl-1H-indol-3-yl)-1-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)ethan-1-one CAS No. 2202422-10-2

2-(1-methyl-1H-indol-3-yl)-1-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)ethan-1-one

Cat. No. B2629137
CAS RN: 2202422-10-2
M. Wt: 377.488
InChI Key: IYKJHULZBCKURH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-methyl-1H-indol-3-yl)-1-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C23H27N3O2 and its molecular weight is 377.488. The purity is usually 95%.
BenchChem offers high-quality 2-(1-methyl-1H-indol-3-yl)-1-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-methyl-1H-indol-3-yl)-1-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Dual Inhibitor for Cholinesterase and Monoamine Oxidase

Research has identified indole derivatives as potential cholinesterase and monoamine oxidase inhibitors, which are important for treating neurodegenerative diseases. For example, N-methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine has been highlighted as a new cholinesterase and monoamine oxidase dual inhibitor, showcasing the therapeutic potential of such compounds in addressing cognitive decline associated with Alzheimer's disease and other forms of dementia Oscar M. Bautista-Aguilera et al., 2014.

Neuroprotective Agents

Further studies into indole derivatives have demonstrated their efficacy as neuroprotective agents. Specifically, indole compounds have shown potent ligand activity for GluN2B-subunit-containing N-methyl-D-aspartate (NMDA) receptors and have also displayed significant antioxidant properties. This dual functionality suggests a promising avenue for the treatment of neurodegenerative diseases, highlighting the versatility of indole derivatives in therapeutic applications M. R. Buemi et al., 2013.

Antimicrobial Properties

Indole and dihydropyrimidine derivatives have been synthesized to explore their biological and pharmacological activities, revealing potential antimicrobial properties. Such compounds could serve as a foundation for developing new antimicrobial agents, indicating the broad spectrum of indole derivatives' potential applications Entesar A. Hassan et al., 2020.

Synthesis of Functionalized Crown Ethers

Research into the convenient synthesis of building-blocks for pyridine/piperidine-decorated crown ethers has opened up new possibilities in the field of supramolecular chemistry. These building-blocks are valuable for creating functionalized crown ethers, which have applications ranging from chemical sensing to the development of new materials M. B. Nawrozkij et al., 2014.

properties

IUPAC Name

2-(1-methylindol-3-yl)-1-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O2/c1-17-6-5-11-24-23(17)28-16-18-9-12-26(13-10-18)22(27)14-19-15-25(2)21-8-4-3-7-20(19)21/h3-8,11,15,18H,9-10,12-14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYKJHULZBCKURH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OCC2CCN(CC2)C(=O)CC3=CN(C4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-methyl-1H-indol-3-yl)-1-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.